molecular formula C12H12ClN3OS B2937261 3-(4-chlorophenyl)-5-[(dimethylamino)methylene]-2-thioxotetrahydro-4H-imidazol-4-one CAS No. 321433-96-9

3-(4-chlorophenyl)-5-[(dimethylamino)methylene]-2-thioxotetrahydro-4H-imidazol-4-one

Cat. No.: B2937261
CAS No.: 321433-96-9
M. Wt: 281.76
InChI Key: AYGSOEOKRNXQKX-YFHOEESVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorophenyl)-5-[(dimethylamino)methylene]-2-thioxotetrahydro-4H-imidazol-4-one is a useful research compound. Its molecular formula is C12H12ClN3OS and its molecular weight is 281.76. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

One notable study discusses the synthesis and structural characterization of a related compound through cyclization and addition reactions, leading to a novel bicyclic thiohydantoin fused to pyrrolidine. This compound was further analyzed for its molecular structure using NMR, FT-IR, MS, HRMS, and single-crystal X-ray diffraction. This detailed characterization lays the groundwork for understanding the compound's reactivity and potential applications in material science and pharmaceuticals (Nural et al., 2018).

Antimicrobial Activity

The same study by Nural et al. also explored the antimicrobial activity of the synthesized compound, revealing its effectiveness against various bacterial strains including S. aureus, B. subtilis, A. hydrophila, E. coli, A. baumannii, and the mycobacterial strain M. tuberculosis H37Rv. This finding suggests potential applications in developing new antimicrobial agents (Nural et al., 2018).

Luminescence Sensing and Pesticide Removal

Another application is found in the construction of metal-organic frameworks (MOFs) utilizing thiophene-functionalized dicarboxylate, which shows promise in luminescence sensing of environmental contaminants such as Hg(II), Cu(II), Cr(VI), and salicylaldehyde. These MOFs demonstrate high selectivity and sensitivity, offering a novel approach for the recyclable detection of these substances. Additionally, these frameworks have been reported to effectively trap 2,4-dichlorophenol from wasted methanol solutions, suggesting their utility in environmental remediation and monitoring (Zhao et al., 2017).

Properties

IUPAC Name

(5Z)-3-(4-chlorophenyl)-5-(dimethylaminomethylidene)-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3OS/c1-15(2)7-10-11(17)16(12(18)14-10)9-5-3-8(13)4-6-9/h3-7H,1-2H3,(H,14,18)/b10-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYGSOEOKRNXQKX-YFHOEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C1C(=O)N(C(=S)N1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C\1/C(=O)N(C(=S)N1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.